molecular formula C23H27BrFNO2 B1662478 Ro 48-8071 CAS No. 161582-11-2

Ro 48-8071

Cat. No.: B1662478
CAS No.: 161582-11-2
M. Wt: 448.4 g/mol
InChI Key: CMYCCJYVZIMDFU-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenylmethanone is Squalene–hopene cyclase . This enzyme plays a crucial role in the cholesterol synthetic pathway.

Mode of Action

The compound interacts with its target, Squalene–hopene cyclase, by inhibiting its activity

Biochemical Pathways

The inhibition of Squalene–hopene cyclase affects the cholesterol synthetic pathway This pathway is responsible for the production of cholesterol, a vital component of cell membranes and a precursor for the synthesis of other important biomolecules

Action Environment

Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored under -20°C in an inert atmosphere for optimal stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R048-8071 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the bromophenyl intermediate: This involves the bromination of phenyl compounds under controlled conditions.

    Fluorination: Introduction of the fluorine atom to the phenyl ring using appropriate fluorinating agents.

    Alkylation: The hexyl chain is introduced through alkylation reactions.

    Amination: The introduction of the amino group is achieved through amination reactions.

    Final coupling: The final step involves coupling the intermediates to form the target compound, R048-8071.

Industrial Production Methods

Industrial production of R048-8071 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

R048-8071 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of R048-8071 with modified functional groups, which can be further explored for different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of R048-8071

R048-8071 is unique due to its specific inhibition of oxidosqualene cyclase, which is a different target compared to the commonly targeted HMG-CoA reductase by other cholesterol-lowering agents. This unique mechanism provides an alternative pathway for cholesterol reduction and offers potential advantages in treating cholesterol-related disorders and certain types of cancer .

Properties

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCCJYVZIMDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870077
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161582-11-2
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161582-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 48-8071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R048-8071
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-48-8071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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